2-Ethylhexyl hydrogen maleate
CAS No.: 7423-42-9
Cat. No.: VC3695633
Molecular Formula: C12H20O4
Molecular Weight: 228.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7423-42-9 |
---|---|
Molecular Formula | C12H20O4 |
Molecular Weight | 228.28 g/mol |
IUPAC Name | (Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- |
Standard InChI Key | IQBLWPLYPNOTJC-UHFFFAOYSA-N |
SMILES | CCCCC(CC)COC(=O)C=CC(=O)O |
Canonical SMILES | CCCCC(CC)COC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Nomenclature
2-Ethylhexyl hydrogen maleate is an organic compound classified as an anionic surfactant under carboxylic acid salts, specifically as an ester-based derivative of maleic acid. The compound has several identifying parameters that establish its chemical identity across scientific and regulatory contexts.
Basic Identification Parameters
The compound is identified by multiple chemical identifiers, as detailed in Table 1:
Parameter | Information |
---|---|
CAS Registry Numbers | 7423-42-9, 2370-71-0 |
IUPAC Name | 2-Butenedioic acid (Z)-, mono(2-ethylhexyl) ester |
Molecular Formula | C₁₂H₂₀O₄ |
Molecular Weight | 228.28 g/mol |
Common Synonyms | Mono(2-ethylhexyl)maleate, 2-ethylhexyl maleate, Maleic acid 1-(2-ethylhexyl) ester, Monooctyl maleate, Docusate Impurity 2 |
The compound has multiple CAS registry numbers in scientific literature, with 7423-42-9 being the most commonly referenced . As a monoester derived from maleic acid and 2-ethylhexanol, it contains both an ester functional group and a remaining carboxylic acid group, which contributes to its unique chemical properties and applications.
Structural Characteristics
2-Ethylhexyl hydrogen maleate features a characteristic maleate ester structure with significant implications for its reactivity and biological interactions. The molecule contains:
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A carbon-carbon double bond in cis (Z) configuration
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One esterified carboxyl group with the 2-ethylhexyl moiety
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One free carboxyl group that maintains acidic properties
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A branched alkyl chain (2-ethylhexyl) that contributes to its amphiphilic nature
This structural arrangement confers amphiphilic properties to the molecule, with the hydrophilic carboxyl group and hydrophobic 2-ethylhexyl chain, making it effective as a surfactant in various formulations.
Physical and Chemical Properties
The physical and chemical properties of 2-ethylhexyl hydrogen maleate determine its behavior in different environments and applications.
Physical Properties
Table 2 summarizes the key physical properties of 2-ethylhexyl hydrogen maleate:
Property | Value | Conditions |
---|---|---|
Physical State | Liquid | At room temperature |
Boiling Point | 166°C | At 101,325 Pa |
Density | 1.025 g/cm³ | At 20°C |
Water Solubility | 73.3 mg/L | At 25°C |
Log P (Octanol-Water) | 4.291 | At 25°C |
These physical characteristics indicate that the compound has limited water solubility and relatively high lipophilicity, as evidenced by its LogP value of 4.291 . These properties make it suitable for applications requiring interactions with both hydrophilic and hydrophobic environments.
Chemical Properties and Reactivity
2-Ethylhexyl hydrogen maleate exhibits several important chemical properties:
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The free carboxylic acid group (pKa ≈ 4-5) can participate in acid-base reactions
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The carbon-carbon double bond can undergo addition reactions
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The ester linkage is susceptible to hydrolysis under certain conditions
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It displays susceptibility to hydrolysis, particularly under alkaline conditions (pH >10)
The compound undergoes various chemical reactions including oxidation, reduction, and substitution. Under oxidizing conditions, it can form corresponding carboxylic acids, while reducing agents can convert it to alcohols. Nucleophilic substitution reactions can result in the formation of different esters depending on the nucleophile used.
Synthesis and Preparation Methods
The synthesis of 2-ethylhexyl hydrogen maleate typically involves the esterification of maleic anhydride with 2-ethylhexanol.
Laboratory Synthesis
The laboratory preparation of 2-ethylhexyl hydrogen maleate generally follows the esterification route using maleic anhydride and 2-ethylhexanol as starting materials. This selective monoesterification requires careful control of reaction conditions to favor the formation of the monoester over the diester.
Industrial Production Methods
While the search results primarily describe the synthesis of the related diester (maleic acid di(2-ethylhexyl) ester), similar principles apply to the monoester synthesis with modifications to reaction parameters. The industrial production typically employs:
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Controlled reaction conditions to favor monoesterification
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Appropriate catalysts to enhance reaction rates
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Efficient separation techniques to purify the product
Related Synthesis Example
A related patent describes the synthesis of maleic acid di(2-ethylhexyl) ester using a heteropolyacid catalyst (H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O) . Although this describes the diester synthesis, it provides insight into potential catalyst systems and reaction conditions that could be modified for monoester production:
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Maleic anhydride, 2-ethylhexanol, and toluene are combined with the catalyst
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The mixture is heated to reflux with stirring for 2-4 hours
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The product is recovered after solvent removal and catalyst filtration
For monoester synthesis, the molar ratio of reactants would need to be carefully controlled to favor monoesterification rather than diesterification.
Biological Activity and Applications
2-Ethylhexyl hydrogen maleate demonstrates several biological activities that make it relevant for potential applications in medicine and biotechnology.
Antimicrobial Properties
Research has indicated that 2-ethylhexyl hydrogen maleate exhibits antimicrobial activity against various bacterial strains and fungi. Table 3 summarizes findings from antimicrobial studies:
Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 18 | 100 |
Candida albicans | 12 | 100 |
These results suggest potential applications in antimicrobial formulations, although further research is needed to establish structure-activity relationships and optimize antimicrobial efficacy.
Cytotoxicity Profile
Cytotoxicity studies conducted on human cell lines have demonstrated that 2-ethylhexyl hydrogen maleate has a concentration-dependent cytotoxic effect. Table 4 presents cell viability results from exposure to varying concentrations:
Concentration (μg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 85 |
100 | 70 |
200 | 45 |
At higher concentrations (≥200 μg/mL), significant cytotoxic effects were observed, indicating that while the compound may have therapeutic potential, careful consideration of dosage is crucial for applications involving human exposure.
Research and Industrial Applications
2-Ethylhexyl hydrogen maleate has several important applications across different fields:
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Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers
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Surface Science: Employed as a surfactant in formulations requiring emulsification properties
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Pharmaceutical Research: Investigated for anti-inflammatory and antioxidant potential
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Materials Science: Utilized in adhesives and coatings development
The compound's unique combination of a carboxylic acid group and an ester function makes it valuable for creating materials with specific interfacial properties.
Analytical Characterization
Spectroscopic Analysis
Infrared (IR) spectroscopy is commonly used to identify and characterize 2-ethylhexyl hydrogen maleate. The IR spectrum shows characteristic absorption peaks that confirm its structure:
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2930 cm⁻¹: C-H stretching vibrations
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1720 cm⁻¹: Ester C=O stretching
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1645 cm⁻¹: C=C stretching vibrations
These spectral features provide a reliable fingerprint for identification and quality control purposes.
Method Validation Parameters
For quality control and regulatory purposes, analytical methods for 2-ethylhexyl hydrogen maleate should meet specific validation criteria:
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Specificity: Clear separation from related substances
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Accuracy: Spike recovery between 98-102%
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Precision: Relative standard deviation (RSD) <2%
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HPLC Analysis: Typically employing diode-array detection
Compliance with these parameters ensures reliable characterization and quantification of the compound in various matrices.
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